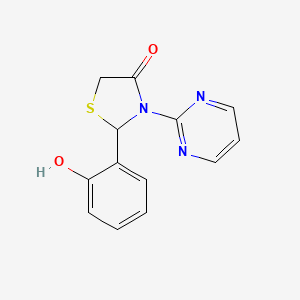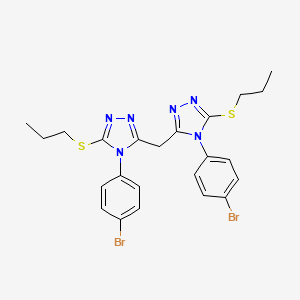
4-(2-Phthalimidoethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features a combination of isoindolinone and pyridinium moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multi-step organic reactions. A common approach might include:
Formation of Isoindolinone Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Alkylation: The isoindolinone intermediate can be alkylated with a suitable alkyl halide to introduce the ethyl group.
Quaternization: The pyridine ring can be quaternized with trimethylamine to form the pyridinium ion.
Bromide Exchange: The final step involves the exchange of the counterion to bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone moiety.
Reduction: Reduction reactions could target the pyridinium ion, potentially converting it to a pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound might find use in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyridine: Lacks the quaternary ammonium group.
1-(3-(Trimethylammonio)propyl)pyridinium bromide: Lacks the isoindolinone moiety.
N-(2-Bromoethyl)phthalimide: Contains a similar isoindolinone structure but with different substituents.
Uniqueness
The uniqueness of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
特性
CAS番号 |
21199-28-0 |
|---|---|
分子式 |
C21H27Br2N3O2 |
分子量 |
513.3 g/mol |
IUPAC名 |
3-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H27N3O2.2BrH/c1-24(2,3)16-6-12-22-13-9-17(10-14-22)11-15-23-20(25)18-7-4-5-8-19(18)21(23)26;;/h4-5,7-10,13-14H,6,11-12,15-16H2,1-3H3;2*1H/q+2;;/p-2 |
InChIキー |
KUTPIPBBKMLFJK-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)











